

Application Notes and Protocols: Laboratory Synthesis of Metoprolol

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Compound of Interest

Compound Name: *Metalol*

Cat. No.: *B1614516*

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Introduction

Metoprolol is a selective β_1 receptor blocker widely used in the treatment of cardiovascular diseases, including hypertension, angina pectoris, and heart failure. Its synthesis is a common example of the formation of an aryloxypropanolamine, a key structural motif for many beta-blockers. This document provides a detailed protocol for the laboratory-scale synthesis of Metoprolol, intended for researchers, scientists, and professionals in drug development. The described synthesis is a two-step process starting from 4-(2-methoxyethyl)phenol.

Reaction Scheme

The overall synthesis of Metoprolol from 4-(2-methoxyethyl)phenol is depicted below:

Step 1: Epoxidation of 4-(2-methoxyethyl)phenol with epichlorohydrin. Step 2: Ring-opening of the resulting epoxide with isopropylamine.

Experimental Protocols

Materials and Reagents

Reagent/Material	Grade	Supplier
4-(2-methoxyethyl)phenol	ReagentPlus®, 99%	Sigma-Aldrich
Epichlorohydrin	≥99%	Sigma-Aldrich
Sodium hydroxide (NaOH)	ACS reagent, ≥97.0%	Merck
Isopropylamine	99.5%	Acros Organics
Methanol (MeOH)	Anhydrous, 99.8%	Fisher Scientific
Dichloromethane (DCM)	HPLC Grade, ≥99.8%	VWR Chemicals
Anhydrous sodium sulfate (Na ₂ SO ₄)	ACS reagent	Sigma-Aldrich
Hydrochloric acid (HCl)	37%	Sigma-Aldrich
Diethyl ether	ACS reagent	Fisher Scientific

Step 1: Synthesis of 1-(2-methoxyethyl)-4-(oxiran-2-ylmethoxy)benzene

- To a solution of 4-(2-methoxyethyl)phenol (15.2 g, 100 mmol) in water (50 mL), add sodium hydroxide (4.4 g, 110 mmol) and stir until a clear solution is obtained.
- Add epichlorohydrin (13.9 g, 150 mmol) dropwise to the solution at room temperature over 30 minutes.
- Heat the reaction mixture to 80°C and stir vigorously for 4 hours.
- After cooling to room temperature, extract the mixture with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude epoxide intermediate as a pale yellow oil.

Step 2: Synthesis of Metoprolol

- Dissolve the crude epoxide from Step 1 in methanol (100 mL).
- Add isopropylamine (17.7 g, 300 mmol) to the solution.
- Heat the mixture to reflux (approximately 65°C) and maintain for 6 hours.
- Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Dissolve the resulting residue in diethyl ether and bubble hydrogen chloride gas through the solution to precipitate Metoprolol hydrochloride.
- Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Data Presentation

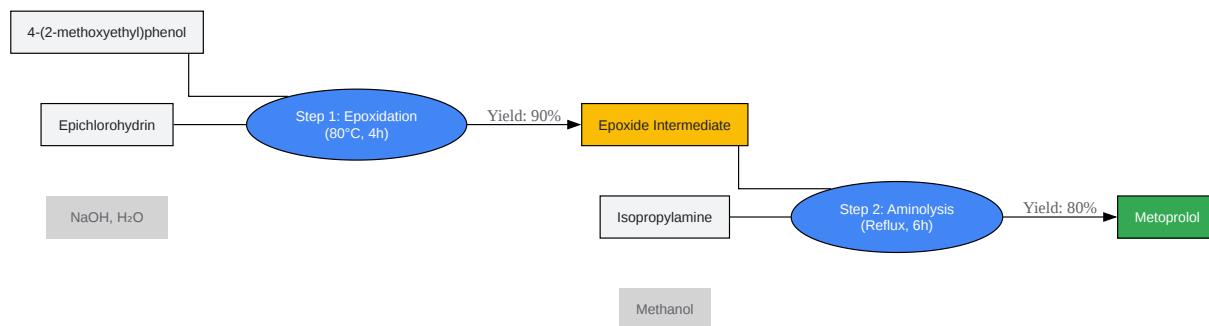
Compound	Molecular Weight (g/mol)	Starting Amount (mmol)	Product Yield (g)	Product Yield (%)
4-(2-methoxyethyl)phenol enol	152.19	100	-	-
1-(2-methoxyethyl)-4-(oxiran-2-ylmethoxy)benzene	208.25	-	18.7	90
Metoprolol Hydrochloride	303.83	-	24.3	80

Characterization Data

- Appearance: White crystalline solid.

- Melting Point: 120-123 °C.
- ^1H NMR (400 MHz, CDCl_3): δ 7.15 (d, $J=8.4$ Hz, 2H), 6.85 (d, $J=8.4$ Hz, 2H), 4.05 (m, 1H), 3.95 (m, 2H), 3.55 (t, $J=7.0$ Hz, 2H), 3.35 (s, 3H), 2.80 (t, $J=7.0$ Hz, 2H), 2.70 (m, 2H), 1.10 (d, $J=6.2$ Hz, 6H).
- Mass Spectrometry (ESI+): $m/z = 268.2$ $[\text{M}+\text{H}]^+$.

Diagrams



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